

# In-Depth Technical Guide to the Mass Spectrometry of N-Phenylacrylamide

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## Compound of Interest

Compound Name: *N-Phenylacrylamide*

Cat. No.: *B184240*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for **N-Phenylacrylamide** (CAS No. 2210-24-4). It includes key mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of a significant reaction pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

## Mass Spectrometry Data for N-Phenylacrylamide

**N-Phenylacrylamide** has a molecular formula of  $C_9H_9NO$  and a monoisotopic mass of 147.0684 Da.<sup>[1]</sup> The primary mass spectrometry data presented here is based on Electron Ionization (EI) at 70 eV, sourced from the National Institute of Standards and Technology (NIST) database.<sup>[1]</sup>

The mass spectrum of **N-Phenylacrylamide** is characterized by a distinct fragmentation pattern. The molecular ion peak ( $[M]^+$ ) is observed at a mass-to-charge ratio ( $m/z$ ) of 147. The most abundant fragment ions are found at  $m/z$  93 and 55.<sup>[1]</sup> A summary of the major mass spectral peaks is provided in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion  |
|----------------------------|------------------------|--|
| 147                        | 45                     | $[\text{C}_9\text{H}_9\text{NO}]^+$ (Molecular Ion)            |
| 93                         | 100                    | $[\text{C}_6\text{H}_5\text{NH}_2]^+$ (Aniline radical cation) |
| 66                         | 50                     | $[\text{C}_5\text{H}_6]^+$                                     |
| 65                         | 40                     | $[\text{C}_5\text{H}_5]^+$                                     |
| 55                         | 80                     | $[\text{C}_3\text{H}_3\text{O}]^+$ (Acryloyl cation)           |
| 39                         | 35                     | $[\text{C}_3\text{H}_3]^+$                                     |

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The full mass spectrum contains a total of 73 peaks.<sup>[1]</sup>

## Experimental Protocol: GC-MS Analysis of N-Phenylacrylamide

This section outlines a representative experimental protocol for the analysis of **N-Phenylacrylamide** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. This protocol is synthesized from established methods for the analysis of aromatic amides and related compounds.

### Sample Preparation

- Standard Solution Preparation:** Prepare a stock solution of **N-Phenylacrylamide** in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Extraction (for matrix-based samples):** For samples containing **N-Phenylacrylamide** within a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended. A typical procedure involves

extraction with an organic solvent like ethyl acetate, followed by concentration of the extract under a gentle stream of nitrogen.

## Gas Chromatography (GC) Conditions

- GC System: A standard gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar or medium-polarity capillary column is suitable, such as a 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl-methylpolysiloxane column.
- Injector: Operate in splitless mode to maximize sensitivity. Injector temperature should be set to 250 °C.
- Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.
  - Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1  $\mu$ L.

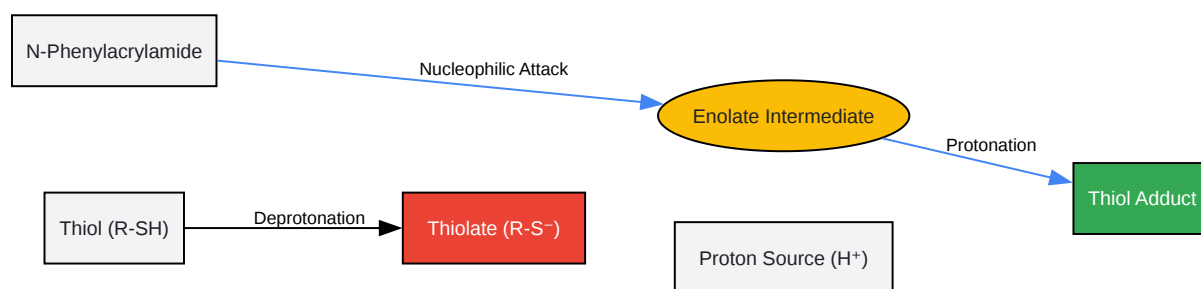
## Mass Spectrometry (MS) Conditions

- MS System: A quadrupole mass spectrometer or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 200.
- Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

- Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions ( $m/z$  147, 93, and 55) can be employed for enhanced sensitivity and specificity.

## Visualization of N-Phenylacrylamide Reaction Pathway

**N-Phenylacrylamide** is known to undergo Michael addition with thiol-containing compounds, such as cysteine residues in proteins. This reaction is of significant interest in drug development, particularly for the design of covalent inhibitors. The following diagram illustrates the mechanism of thiol addition to **N-Phenylacrylamide**.



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Caption: Mechanism of Thiol Addition to **N-Phenylacrylamide**.

This guide provides foundational data and methodologies for the mass spectrometric analysis of **N-Phenylacrylamide**. The presented information is intended to support research and development activities where the identification and quantification of this compound are critical.

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## References

- 1. N-Phenylacrylamide | C<sub>9</sub>H<sub>9</sub>NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]
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